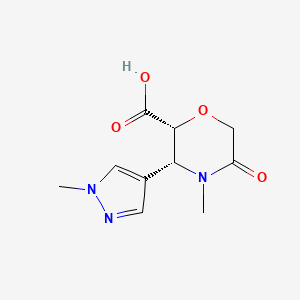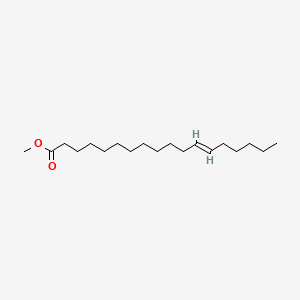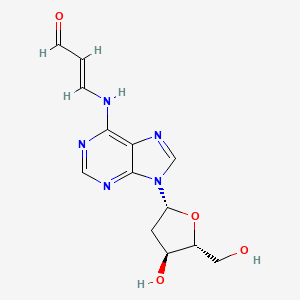
2'-Deoxy-N-(3-oxo-1-propenyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine is a synthetic nucleoside analog with the molecular formula C13H15N5O4 and a molecular weight of 305.29 g/mol . This compound is structurally related to adenosine, a naturally occurring nucleoside, but features a modified base and sugar moiety, making it a valuable tool in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-(3-oxo-1-propenyl)adenosine typically involves the modification of adenosine derivatives. One common method includes the reaction of 2’-deoxyadenosine with acrolein under controlled conditions to introduce the 3-oxo-1-propenyl group . The reaction is usually carried out in an organic solvent such as methanol or DMSO, with the reaction temperature maintained below 100°C to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-N-(3-oxo-1-propenyl)adenosine are not widely documented, the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can modify the adenosine base or sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified nucleosides with altered functional groups, which can be further utilized in biochemical studies and drug development .
Scientific Research Applications
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Investigated for its role in modulating nucleic acid interactions and enzyme activities.
Medicine: Explored for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 2’-Deoxy-N-(3-oxo-1-propenyl)adenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: The parent compound, lacking the 3-oxo-1-propenyl modification.
3’-Deoxyadenosine: Another nucleoside analog with a different modification on the sugar moiety.
Acyclovir: A well-known antiviral nucleoside analog with a different base structure
Uniqueness
2’-Deoxy-N-(3-oxo-1-propenyl)adenosine is unique due to its specific structural modification, which imparts distinct biochemical properties. This uniqueness makes it a valuable tool for studying nucleic acid interactions and developing novel therapeutic agents .
Properties
Molecular Formula |
C13H15N5O4 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
(E)-3-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]prop-2-enal |
InChI |
InChI=1S/C13H15N5O4/c19-3-1-2-14-12-11-13(16-6-15-12)18(7-17-11)10-4-8(21)9(5-20)22-10/h1-3,6-10,20-21H,4-5H2,(H,14,15,16)/b2-1+/t8-,9+,10+/m0/s1 |
InChI Key |
YCTVDHFYRBOGFS-HFVMFMDWSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N/C=C/C=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC=CC=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)



![N-[1-[1-[4-(4-Morpholinyl)phenyl]-1H-tetrazol-5-yl]cyclopentyl]-1H-indole-3-ethanamine](/img/structure/B13434244.png)
![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)

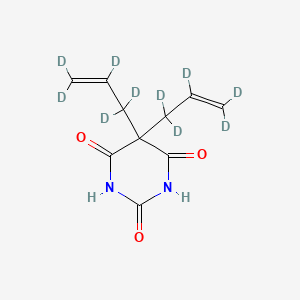
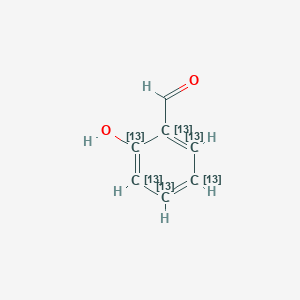
![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)
